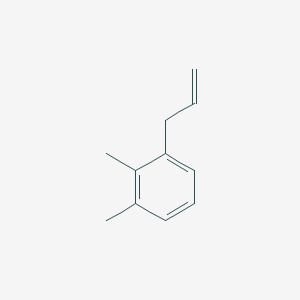

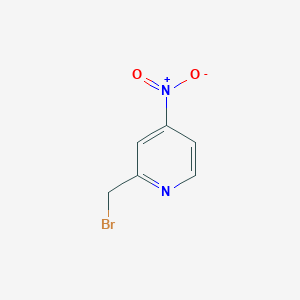

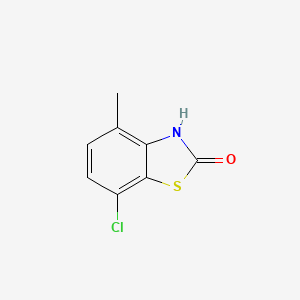

![molecular formula C16H21N5O B1612898 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 823809-16-1](/img/structure/B1612898.png)

1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of imidazoquinoline, which is a class of compounds known for their biological activity . The presence of the imidazoquinoline core suggests that this compound may also exhibit some biological activity.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of quinolin-4-one derivatives involves a Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the amino group could participate in reactions such as amide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino group could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

-

- Quinolone and its analogs are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds .

- They are the first-line chemotherapeutic treatment for a wide spectrum of bacterial infections .

- Recently, these compounds have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer .

-

Biological Evaluation of Coumarin-fused Heterocycles

- Coumarin-fused heterocycles, mainly pyridine or quinoline, possess a plethora of biological attributes such as anti-bacterial, anti-fungal, and anti-cancer properties .

- The synthesis of chromeno[4,3-b]pyridin/quinolin-one derivatives by the construction of either pyridine, or quinoline, or coumarin rings via classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions and green reaction protocols starting from suitable precursors has been reported .

-

Modular Synthesis of 4-Aminoquinolines

- A copper-catalyzed regiocontrolled three-component reaction of nitriles, diaryliodoniums, and ynamides provides diversified 4-aminoquinolines .

- The C7-substituted regioisomers were formed regioselectively when meta-substituted phenyliodonium salts were used .

- [1,3] N-to-C rearrangement of the products to quinolin-4-ylmethanesulfonamides and simultaneous deprotection of benzyl and sulfonamide group are also reported .

-

Synthesis of Pyrrolo[3,4-c]quinolin-1-ones

- An efficient and facile synthesis of pyrrolo[3,4-c]quinoline-1-ones by TMSCl-catalyzed reaction of easily available substituted isatins and β-enamino ketone derivatives has been developed .

- This cascade reaction has shown good functional group tolerance, operational simplicity, and proceeded smoothly in good to excellent yields via a one-step method under mild conditions .

-

One-Pot Synthesis of Quinolin-4(1H)-one

- Intermolecular Michael addition of an amine to a (Z)-β-chlorovinyl ketone followed by elimination of a chloride anion provides enamine intermediates .

- These intermediates can be transformed into quinolin-4(1H)-one products by a palladium-catalyzed intramolecular N-arylation in a tandem one-pot manner, with good to excellent yields .

-

Fluorescence Study of Chromeno Derivatives

- Chromeno derivatives, mainly pyridine or quinoline, possess a plethora of biological attributes such as anti-bacterial, anti-fungal, and anti-cancer properties, in addition to being fluorescence active .

- This review assesses the past and current status of research works associated with these compounds in light of the vast body of work on different synthetic methodologies, bioactivity and fluorescence studies .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-aminopropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-2-22-10-13-20-14-15(21(13)9-5-8-17)11-6-3-4-7-12(11)19-16(14)18/h3-4,6-7H,2,5,8-10,17H2,1H3,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJUMTMMTHTXOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CCCN)C3=CC=CC=C3N=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625037 |

Source

|

| Record name | 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine | |

CAS RN |

823809-16-1 |

Source

|

| Record name | 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

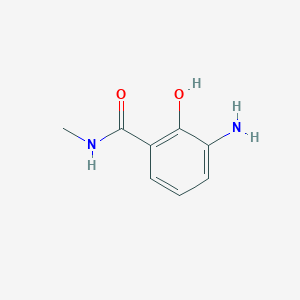

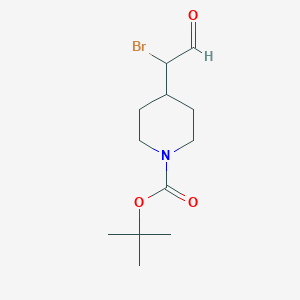

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)

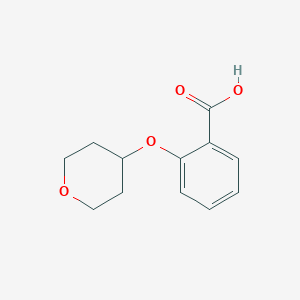

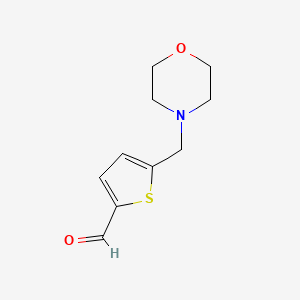

![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)

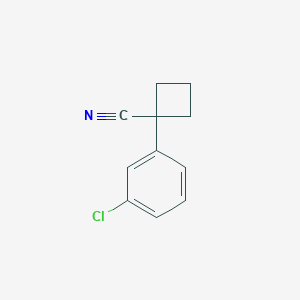

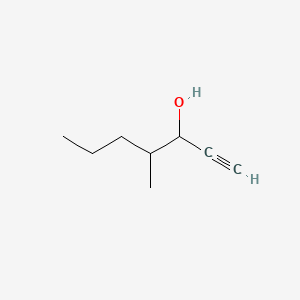

![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)

![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)

![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)